Silver benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalysis

One area of research exploring silver benzoate's applications lies in its potential as a catalyst. Studies have shown that silver benzoate, combined with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), forms an effective catalytic system for the reaction of carbon dioxide (CO₂) with various ketones. This reaction can lead to the formation of valuable carboxylic acids, which are important building blocks in organic synthesis. []

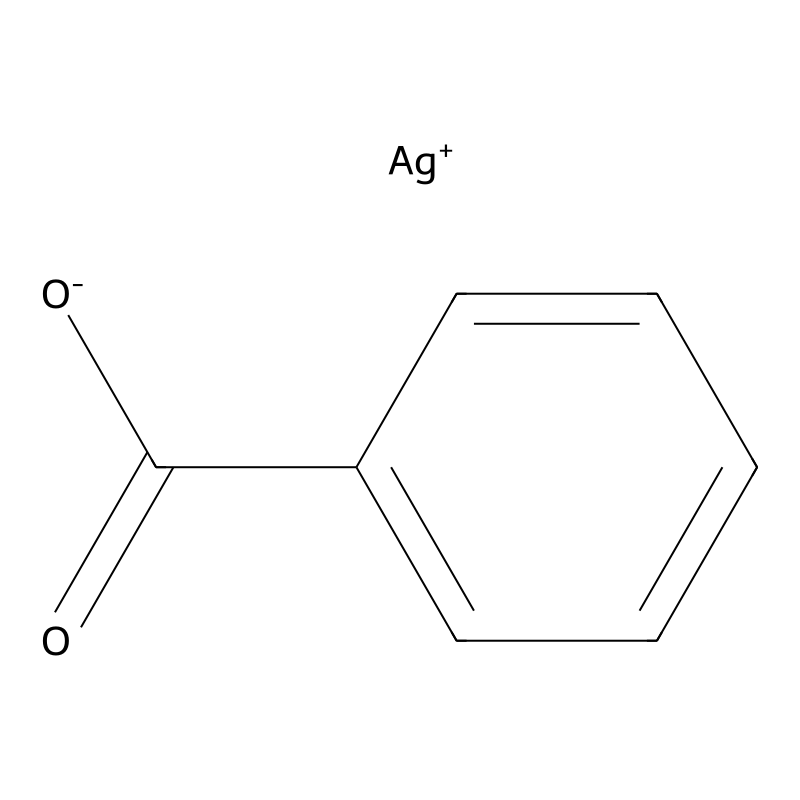

Silver benzoate is an aromatic salt with the chemical formula C₇H₆AgO₂ and a molecular weight of 229.99 g/mol. It appears as a white to light grey powder or crystalline solid. The compound is formed through the reaction of silver nitrate with sodium benzoate, resulting in the precipitation of silver benzoate and sodium nitrate in an aqueous solution:

The structure consists of a silver ion (Ag⁺) bonded to a benzoate anion (C₇H₅O₂⁻), where the benzene ring is attached to a carboxylate group, allowing for various chemical interactions during catalytic processes .

Silver benzoate should be handled with care as it may exhibit some of the following hazards:

- Silver toxicity: Silver ions can accumulate in the body and cause argyria, a condition characterized by a bluish-gray discoloration of the skin [].

- Eye and skin irritation: Silver compounds can irritate the eyes and skin upon contact.

- Dust inhalation: Inhalation of silver benzoate dust may cause respiratory irritation.

- Wolff Rearrangement: Silver benzoate acts as a catalyst in the conversion of α-diazoketones to ketenes, which are useful intermediates in organic synthesis.

- Formation of Aryl Bromides: In the Hunsdiecker reaction, silver benzoate reacts with bromine in carbon tetrachloride (CCl₄) under reflux conditions to produce aryl bromides, such as bromobenzene:

- Decarboxylation: Silver benzoate can undergo decarboxylation, particularly when complexed with other metals, influencing its reactivity in organic transformations .

The primary method for synthesizing silver benzoate involves the precipitation reaction between silver nitrate and sodium benzoate. The steps are as follows:

- Preparation: Dissolve equimolar amounts of silver nitrate and sodium benzoate in water.

- Precipitation: Allow the mixture to react, leading to the formation of silver benzoate as a solid precipitate.

- Isolation: Filter the precipitate, wash it with water to remove impurities, and dry it under vacuum conditions .

Silver benzoate has several applications across various fields:

- Catalysis: It serves as an effective catalyst in organic synthesis, particularly for reactions involving β-amino acids and Wolff rearrangements.

- Materials Science: The compound is explored for its potential use in developing new materials due to its unique chemical properties.

- Pharmaceuticals: Its antimicrobial properties suggest potential applications in medicinal chemistry and drug formulation .

Studies on the interactions of silver benzoate with other compounds reveal its role as a catalyst in numerous reactions. For instance, when combined with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), it forms a catalytic system that facilitates the reaction of carbon dioxide with ketones to produce valuable carboxylic acids . These interactions highlight its versatility and importance in organic chemistry.

Several compounds share similarities with silver benzoate, particularly those containing metal ions bonded to aromatic carboxylates. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Silver Nitrate | AgNO₃ | Commonly used for silver ion sources; more soluble than silver benzoate. |

| Copper Benzoate | Cu(C₇H₅O₂)₂ | Exhibits different catalytic properties; used in organic synthesis but less studied than silver benzoate. |

| Lead Benzoate | Pb(C₇H₅O₂)₂ | Heavier metal salt; less common due to toxicity concerns compared to silver compounds. |

| Zinc Benzoate | Zn(C₇H₅O₂)₂ | Used for its antifungal properties; less effective as a catalyst than silver benzoate. |

Silver benzoate stands out due to its specific catalytic roles and antimicrobial activity, making it a valuable compound in both industrial and research settings .